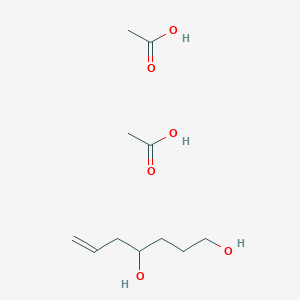![molecular formula C11H17NO B15166983 (1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane CAS No. 581101-49-7](/img/structure/B15166983.png)
(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[311]heptane is a chemical compound known for its unique structure and reactivity It is a derivative of bicyclo[311]heptane, featuring an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent. One common method is the reaction of (1S,2S,3S,5R)-3-amino-2,6,6-trimethylbicyclo[3.1.1]heptane with phosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of phosgene gas in large-scale production requires stringent safety measures due to its toxicity. Alternative methods using less hazardous reagents, such as triphosgene, are also explored to improve safety and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane is used as a building block for the synthesis of complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities. Urea and carbamate derivatives have been studied for their pharmacological properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, elastomers, and coatings. Its reactivity with various nucleophiles makes it a versatile component in material science.
Mechanism of Action
The mechanism of action of (1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane involves the nucleophilic attack on the isocyanate group. This reaction leads to the formation of urea or carbamate linkages, depending on the nucleophile. The molecular targets and pathways involved are primarily related to the reactivity of the isocyanate group with nucleophilic species.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3S,5R)-(+)-Isopinocampheol: A chiral terpenol used in the preparation of chiral ligands and bioactive compounds.
(1S,2S,3R,5S)-(+)-Pinanediol: Used as a chiral reagent in organic synthesis.
Uniqueness
(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. Its ability to form stable urea and carbamate linkages makes it valuable in various applications, from material science to pharmaceuticals.
Properties
CAS No. |
581101-49-7 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2S,3S,5R)-3-isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C11H17NO/c1-7-9-4-8(11(9,2)3)5-10(7)12-6-13/h7-10H,4-5H2,1-3H3/t7-,8+,9-,10-/m0/s1 |
InChI Key |
VVLNFOCXNDDLEU-JXUBOQSCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1N=C=O |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


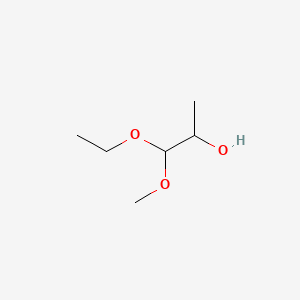

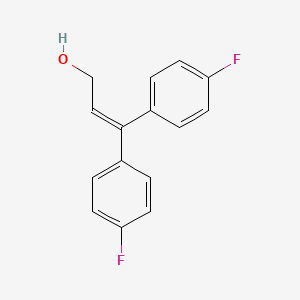
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
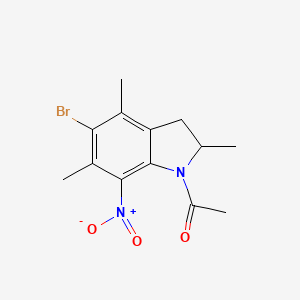
![5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15166932.png)
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
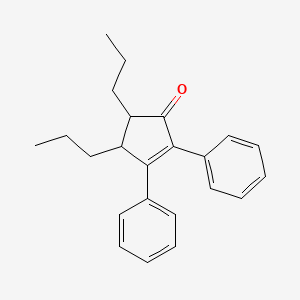
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)

![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
